molecular formula C12H12N2S2 B073020 2,2'-Dithiodianiline CAS No. 1141-88-4

2,2'-Dithiodianiline

Cat. No. B073020
CAS RN: 1141-88-4
M. Wt: 248.4 g/mol
InChI Key: YYYOQURZQWIILK-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2'-Dithiodianiline is synthesized from 2-aminothiophenol using hydrogen peroxide, followed by polymerization processes to form poly(2,2'-dithiodianiline)s. These polymers are created through low-temperature solution polymerization with sodium dichromate and are characterized by various analytical techniques such as FTIR, TGA, XPS, and SEM (Yang, 2003).

Molecular Structure Analysis

The molecular structure of 2,2'-Dithiodianiline-based polymers exhibits a disulfide bond interconnected between two moieties of anilines. This structure is preserved even after electropolymerization, as shown by electropolymerized poly(2,2′-dithiodianiline) having similar structural features to polyaniline, with the addition of preserving the S-S bond (Naoi et al., 1997).

Chemical Reactions and Properties

2,2'-Dithiodianiline undergoes reactions with 2-alkyl-1,3-diketones to synthesize 2-acyl-2H-1,4-benzothiazines, indicating its versatility in forming complex heterocyclic compounds. These reactions can lead to a variety of products depending on the reactants used, showcasing the chemical diversity achievable with 2,2'-dithiodianiline as a starting material (Trapani et al., 1989).

Scientific Research Applications

  • High Energy Storage Material : DTDA, a conducting polymer with a disulfide bond, has been identified as a new class of high energy storage material. It exhibits enhanced redox processes and higher electrical conductivity compared to organosulfur cathodes in lithium batteries, offering a theoretical energy density of 675 Wh/kg-cathode and a charge capacity of 270 Ah/kg-cathode (Naoi, Kawase, Mori, & Komiyama, 1997).

  • Electrochemical Properties in Acidic Media : Poly(DTDA) was studied electrochemically in acidic aqueous media, revealing interesting redox reactions and structural changes. This study contributed to understanding the Pourbaix diagram (potential-pH profile) of poly(DTDA), important for its applications in energy storage and conversion (Naoi, Suematsu, Komiyama, & Ogihara, 2002).

  • Supercapacitor Electrode Material : A graphene oxide/poly(2,2'-dithiodianiline-co-aniline) nanocomposite was prepared for use in supercapacitors. The nanocomposite showed high specific capacity and excellent stability, indicating its potential as a promising electrode material for energy storage devices (Huang, Feiyu, & Yuhan, 2017).

  • Inorganic Mercury Determination : A poly(DTDA)-coated screen-printed carbon electrode was developed for the determination of inorganic mercury, showcasing the material's potential in environmental monitoring and analytical chemistry (Somerset et al., 2010).

  • Chemical Synthesis and Characterization : High molecular weight poly(DTDA) was synthesized via a simple solution polymerization method, providing insights into its chemical structure and potential applications in various domains, including energy storage and conducting polymers (Lee, Ryu, Lee, Park, & Chang, 2002).

  • Copolymerization with Aniline : The copolymerization of DTDA with aniline was studied, revealing insights into the composition, reactivity, and morphology of the resulting copolymers. This research is significant for the development of advanced materials with tailored properties (Huang, Wen, & Yang, 2003).

  • Reaction with Five-Membered Ring Ketones : DTDA's reaction with five-membered ring ketones, leading to the formation of 1,4-benzothiazines, is of interest in organic synthesis and chemical engineering (Liso, Marchini, Reho, & Moracci, 1976).

  • Cathode Material for Lithium Rechargeable Batteries : Chemically synthesized high molecular weight PDTDA showed potential as a cathode material for lithium rechargeable batteries, emphasizing its role in energy storage technologies (Lee, Ryu, & Chang, 2003).

Safety And Hazards

2,2’-Dithiodianiline is toxic if swallowed and causes serious eye damage . It is also very toxic to aquatic life with long-lasting effects . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Relevant Papers

  • "Electrochemical synthesis and characterization of poly (2,2’-dithiodianiline) thin films loaded with copper microparticles. Application to the amperometric analysis of γ-aminobutyric acid" .
  • "PHU ,QWHUFRQQHFWHGZLWK6 ¥6%RQGV Electrochemical Synthesis of a …" .

properties

IUPAC Name

2-[(2-aminophenyl)disulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYOQURZQWIILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

193402-55-0
Record name Poly(2,2′-dithiodianiline)
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URL https://commonchemistry.cas.org/detail?cas_rn=193402-55-0
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DSSTOX Substance ID

DTXSID2061561
Record name Benzenamine, 2,2'-dithiobis-
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Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2'-Dithiodianiline

CAS RN

1141-88-4
Record name Bis(2-aminophenyl) disulfide
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Record name 2,2'-Diaminodiphenyldisulfide
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Record name 2,2'-Dithiodianiline
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Record name Benzenamine, 2,2'-dithiobis-
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Record name 2,2'-DIAMINODIPHENYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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